2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-dione class, characterized by a fused bicyclic core (pyrrolo-triazol-dione) substituted with a 3-chloro-4-methoxyphenyl group at position 5 and an N-linked 3-(methylsulfanyl)phenyl acetamide side chain. The 3-chloro-4-methoxyphenyl moiety may enhance lipophilicity and electron-withdrawing effects, while the methylsulfanyl group on the acetamide could influence hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4S/c1-30-15-7-6-12(9-14(15)21)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-11-4-3-5-13(8-11)31-2/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYRGENANYOOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo-triazole core with various functional groups that contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 427.84 g/mol. The presence of the 3-chloro-4-methoxyphenyl group and methylsulfanyl substituent suggests potential interactions with biological targets.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.84 g/mol |
| IUPAC Name | 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide |
| SMILES | COc(ccc(N(C(C1N(CC(Nc(cc(cc2)Cl)c2)=O)N=NC11)=O)C1=O)c1)c1Cl |
Antiparasitic Activity
Research indicates that compounds with similar structures exhibit significant antiparasitic activity. For instance, derivatives of pyrrolo-triazole have shown effective inhibition against various parasites. The EC50 values for related compounds suggest that modifications in the side chains can enhance or diminish biological activity:
- Example EC50 Values :
- Unsubstituted analog:
- N-methyl substitution:
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The structural features may allow for binding to active sites or allosteric sites on target proteins.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Line : Human breast cancer (MCF-7)
- IC50 Value :
These findings suggest that the compound may be a candidate for further development in cancer therapeutics.
Study 1: Antiparasitic Efficacy
A study conducted on a series of pyrrolo-triazole derivatives showed that introducing polar functionalities improved solubility and metabolic stability while maintaining antiparasitic activity. The study highlighted the importance of structural optimization in achieving desired biological effects.
Study 2: Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at low concentrations, suggesting potential for use in targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound A (1052566-51-4):
- Structure: 2-[5-(3-Chloro-4-Fluorophenyl)-4,6-Dioxo-4,5,6,6a-Tetrahydropyrrolo[3,4-d][1,2,3]Triazol-1-yl]-N-(2,3-Dimethylphenyl)Acetamide .
- Key Differences:
- Substitution: 3-Chloro-4-fluorophenyl vs. 3-chloro-4-methoxyphenyl in the target compound.
- Acetamide group: 2,3-Dimethylphenyl vs. 3-(methylsulfanyl)phenyl.
- The dimethylphenyl group lacks the sulfur-mediated hydrogen-bonding capacity of methylsulfanyl in the target compound.
Compound B (1052610-79-3):
- Structure: 2-[5-(3,4-Dimethoxyphenyl)-4,6-Dioxo-Pyrrolo[3,4-d][1,2,3]Triazol-1-yl]-N-(2,3-Dimethylphenyl)Acetamide .
- Key Differences:
- Substitution: 3,4-Dimethoxyphenyl vs. 3-chloro-4-methoxyphenyl.
- Acetamide group: 2,3-Dimethylphenyl vs. 3-(methylsulfanyl)phenyl.
Acetamide Side-Chain Variations
Compound C (477332-63-1):
- Structure: 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide .
- Key Differences:
- Core: Simple 1,2,4-triazole vs. fused pyrrolo-triazol-dione.
- Substituents: 4-Chlorophenyl and 3,4-difluorophenyl vs. chloro-methoxyphenyl and methylsulfanylphenyl.
- Implications:
- The triazole core in Compound C lacks the rigidity and planar structure of the pyrrolo-triazol-dione, likely reducing target-binding specificity.
- Fluorine atoms may enhance bioavailability but reduce steric bulk compared to methylsulfanyl.
Pharmacological and Physicochemical Data
Notes:
- The methylsulfanyl group contributes to moderate hydrogen-bonding capacity, balancing hydrophobicity and target interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
